2-(3-Methylphenyl)-4-phenylbutanoic acid
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Overview
Description
2-(3-Methylphenyl)-4-phenylbutanoic acid is an organic compound with a complex structure that includes both phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions typically include the use of palladium catalysts, boronic acids or esters, and appropriate solvents under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents such as N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Brominated derivatives.
Scientific Research Applications
2-(3-Methylphenyl)-4-phenylbutanoic acid has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbutanoic acid: Lacks the methylphenyl group, resulting in different chemical properties and reactivity.
3-Methylphenylacetic acid: Similar structure but with a different arrangement of functional groups.
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-(3-methylphenyl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H18O2/c1-13-6-5-9-15(12-13)16(17(18)19)11-10-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3,(H,18,19) |
InChI Key |
NKFJQSYNPHUTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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